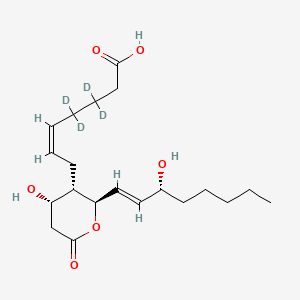![molecular formula C8H6N4 B571158 4,5,7,8-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene CAS No. 112624-24-5](/img/structure/B571158.png)
4,5,7,8-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine typically involves the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with various reagents. One common method includes the reaction with omega-bromoacetophenones, followed by cyclization to form the desired compound . Another approach involves the use of chloroacetonitrile and DMF-DMA, leading to the formation of imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine N-oxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially halt the progression of certain cancers . The molecular pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar pyrazole ring but are fused with a pyrimidine ring instead of a pyridine ring.
Uniqueness
9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine is unique due to its specific fusion pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Eigenschaften
CAS-Nummer |
112624-24-5 |
|---|---|
Molekularformel |
C8H6N4 |
Molekulargewicht |
158.164 |
IUPAC-Name |
4H-pyrazolo[1,2]pyrazolo[3,5-a]pyridine |
InChI |
InChI=1S/C8H6N4/c1-2-4-12-7(3-1)6-5-9-10-8(6)11-12/h1-5H,(H,10,11) |
InChI-Schlüssel |
YFYXYGPVFQHRTN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C=NN=C3NN2C=C1 |
Synonyme |
1H-Pyrazolo[3,4:3,4]pyrazolo[1,5-a]pyridine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, 3,6-dimethyl-, (2-endo,3-exo)- (9CI)](/img/new.no-structure.jpg)


![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B571081.png)

![2'-(tert-Butyl)-1-(1H-indazole-5-carbonyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B571088.png)
![2-{[N-(2-Aminobutanoyl)glycyl]amino}butanoic acid](/img/structure/B571092.png)
![(2R,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571093.png)
![(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane](/img/structure/B571097.png)
